Specific Role as the Designated Starting Material in Gepotidacin (GSK2140944) Phase 3 Antibiotic Synthesis—A Role Unfulfillable by 2-Chloro-3-nitropyridine or 2,6-Dichloro-3-nitropyridine
In the published 11-step synthesis of Gepotidacin (GSK2140944), a Phase 3 novel bacterial topoisomerase inhibitor antibiotic developed by GSK, 2-chloro-6-methoxy-3-nitropyridine is the specific and sole starting material for the first step: an SNAr reaction with 2-amino-propane-1,3-diol [1]. The 2,6-dichloro-3-nitropyridine (CAS 16013-85-7) cannot substitute for this step because the presence of two chloro groups (at both the 2- and 6-positions) would lead to competing bis-substitution and regioisomeric mixtures, whereas 2-chloro-3-nitropyridine (CAS 5470-18-8) lacks the 6-methoxy group required for solubility in the reaction medium and for the electron-donating effect that modulates the electrophilicity at C-2 for the subsequent cyclization-oxidation sequence [1]. The downstream steps—acetal protection, nitro reduction, alkylation, cyclization, oxidation, and final ring closure—have been optimized specifically around the 6-methoxy-3-nitropyridine scaffold, making this compound irreplaceable in this cGMP-relevant synthetic route.
| Evidence Dimension | Suitability as starting material for Gepotidacin cGMP synthesis (binary: suitable vs. unsuitable due to side reactions or missing functional group) |
|---|---|
| Target Compound Data | Suitable: Single SNAr site at C-2; 6-OMe present for solubility and electronic tuning; 11-step sequence validated and published in patents WO 2008/128687 and WO 2016/102687 |
| Comparator Or Baseline | 2,6-Dichloro-3-nitropyridine (CAS 16013-85-7): Two reactive chloro sites → competing bis-substitution and regioisomer formation. 2-Chloro-3-nitropyridine (CAS 5470-18-8): Lacks 6-methoxy → insufficient solubility modulation, altered electronics for downstream cyclization step. |
| Quantified Difference | Qualitative binary: Target compound is required for the validated route; comparators are unsuitable. |
| Conditions | SNAr step: 2-chloro-6-methoxy-3-nitro-pyridine reacted with 2-amino-propane-1,3-diol; followed by acetal protection with 2,2-dimethoxypropane/PTSA; nitro reduction with H₂/10% Pd-C; subsequent 8 steps to Gepotidacin HCl salt [1]. |
Why This Matters
For procurement supporting Gepotidacin API manufacturing or related NBTI analog programs, only CAS 38533-61-8 fulfills the starting-material specification; alternative chloronitropyridines introduce synthetic route risk and would require complete re-validation.
- [1] ScienceDirect Topics. Gepotidacin. Section 2.2.1: Chemical Synthesis. Referencing patents WO 2008/128687 (2008) and WO 2016/102687 (2016) by GlaxoSmithKline. View Source
